"Xenyhexenic Acid" chemical structure and properties
"Xenyhexenic Acid" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenyhexenic Acid, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic biphenyl carboxylic acid derivative. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, with a focus on its potential as an anti-lipid and antioxidant agent. This guide includes detailed experimental protocols for its synthesis, purification, and analysis, as well as for evaluating its biological effects. Furthermore, it elucidates the potential signaling pathways involved in its mechanism of action and presents this information through structured data and clear visualizations to support further research and development.
Chemical Structure and Properties
Xenyhexenic Acid is a carboxylic acid characterized by a biphenyl group attached to the alpha-carbon of a hexenoic acid chain. The presence of the trans-double bond at the 4th position is a key structural feature.
Chemical Structure:
Synonyms:
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(E)-2-(4-phenylphenyl)hex-4-enoic acid[1]
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2-(4-Biphenylyl)-4-hexenoic acid
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Diphenesenic acid[1]
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Desenovis[1]
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Darilin[1]
-
CV-57533[1]
Table 1: Physicochemical Properties of Xenyhexenic Acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1] |
| Molecular Weight | 266.34 g/mol | [1] |
| IUPAC Name | (E)-2-([1,1'-biphenyl]-4-yl)hex-4-enoic acid | [1] |
| CAS Number | 964-82-9 | [1] |
| Appearance | Solid (predicted) | |
| XlogP | 4.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
Biological Activities and Potential Signaling Pathways
Xenyhexenic Acid has been identified as a synthetic anti-lipid agent and exhibits antioxidant properties. While specific signaling pathways have not been definitively elucidated for this particular molecule, based on its structural similarity to other biphenyl carboxylic acid derivatives, several potential mechanisms can be postulated.
Anti-Lipid Activity
Biphenyl carboxylic acid analogs have been shown to inhibit glyceride synthesis.[2] The anti-lipidemic action of such compounds can be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[3][4][5][6] Specifically, PPARα activation leads to an increase in fatty acid oxidation.[3]
Potential Signaling Pathway for Anti-Lipid Activity:
Caption: Proposed PPARα signaling pathway for the anti-lipid activity of Xenyhexenic Acid.
Antioxidant Activity
The antioxidant properties of phenolic compounds, including biphenyl derivatives, are well-documented.[7] A plausible mechanism for the antioxidant activity of Xenyhexenic Acid involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12]
Potential Signaling Pathway for Antioxidant Activity:
Caption: Proposed Nrf2 signaling pathway for the antioxidant activity of Xenyhexenic Acid.
Experimental Protocols
Synthesis of (E)-2-(4-phenylphenyl)hex-4-enoic acid
The synthesis of Xenyhexenic Acid can be achieved via a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.
Workflow for the Synthesis of Xenyhexenic Acid:
Caption: General workflow for the synthesis of Xenyhexenic Acid.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask, combine 4-biphenylboronic acid (1.0 eq), ethyl (E)-2-bromohex-4-enoate (1.1 eq), and potassium carbonate (2.0 eq).
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Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
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Reaction: Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
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Purification of Ester: Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and 1 M sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Acidification and Isolation: Remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product will precipitate as a solid.
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Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.
Purification by Recrystallization
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Solvent Selection: Dissolve the crude Xenyhexenic Acid in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Table 2: Analytical Techniques for Xenyhexenic Acid
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of stereochemistry | Signals corresponding to the aromatic protons of the biphenyl group, the vinylic protons of the hexenoic acid chain, the allylic and aliphatic protons, and the carboxylic acid proton. The coupling constant between the vinylic protons will confirm the (E)-stereochemistry. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals for the carboxylic carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of C₁₈H₁₈O₂. |
| HPLC | Purity assessment and chiral separation (if applicable) | A single major peak on a reverse-phase column for purity. For chiral separation, a chiral stationary phase would be required to resolve enantiomers if a racemic synthesis was performed. |
Biological Assays
In Vitro Anti-Lipid Activity Assay
This protocol is adapted from a method for evaluating lipoprotein profiles from human intestinal epithelium-like cells (Caco-2).[1][13]
Workflow for In Vitro Anti-Lipid Assay:
Caption: Workflow for the in vitro assessment of anti-lipid activity.
Detailed Protocol:
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Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluence and then allow them to differentiate for approximately 21 days.
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Treatment: Treat the differentiated Caco-2 cells with various concentrations of Xenyhexenic Acid (and a vehicle control) in the presence of a lipid mixture (e.g., oleic acid and lysophosphatidylcholine) to stimulate lipoprotein secretion.
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Incubation: Incubate the cells for a defined period (e.g., 24 hours).
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Sample Collection: Collect the basolateral medium, which will contain the secreted lipoproteins.
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Lipoprotein Analysis: Separate the different lipoprotein fractions (e.g., VLDL, LDL, HDL) from the collected medium, typically by ultracentrifugation.
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Quantification: Measure the triglyceride and cholesterol content in each lipoprotein fraction using commercially available assay kits.
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Data Analysis: Compare the lipid levels in the lipoprotein fractions from cells treated with Xenyhexenic Acid to those from the vehicle-treated control cells to determine the effect on lipid secretion.
Cellular Antioxidant Activity (CAA) Assay
This protocol is based on the widely used DCFH-DA assay.[14][15][16][17][18]
Workflow for Cellular Antioxidant Activity Assay:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
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Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and allow them to reach confluence.
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Cell Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate.
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Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of Xenyhexenic Acid and controls (e.g., quercetin as a positive control, vehicle as a negative control).
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Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
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Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for a specified period.
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Data Analysis: Calculate the area under the curve for the fluorescence readings. The Cellular Antioxidant Activity is then calculated by comparing the net protection provided by Xenyhexenic Acid to that of the positive control.
Conclusion
Xenyhexenic Acid presents an interesting scaffold for further investigation as a dual anti-lipid and antioxidant agent. The provided protocols offer a starting point for the synthesis, purification, and biological evaluation of this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mechanism of action and to explore its therapeutic potential. The generation of detailed analytical data, particularly NMR spectra, will be crucial for the unambiguous characterization of synthesized Xenyhexenic Acid.
References
- 1. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 11. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
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